Cas no 20744-39-2 (pyridazin-4-amine)
pyridazin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Aminopyridazine
- 4-Chloro-pyridazine hydrochloride
- 4-Pyridazinamine
- N-1-Boc-2-ethyl-piperazine
- Pyridazin-4-amine
- Pyridazin-4-ylamine
- MFCD00233975
- DTXSID90305399
- EN300-72823
- NSC170657
- BCP27543
- PS-9354
- AC-23844
- pyridazine-4-amine
- W-206553
- 4-Aminopyridazine, 97%
- 2H2SSX4YHL
- PB29051
- UNII-2H2SSX4YHL
- CS-W007757
- A4503
- AM20090167
- Pyridazine, 4-amino-
- 20744-39-2
- pyridazin-4-yl-amine
- AKOS005256693
- FT-0617605
- NSC-170657
- SY008183
- 4-Aminopyridazine, AldrichCPR
- STL554873
- BBL101079
- AC-907/25004298
- pyridazin-4-amine
-
- MDL: MFCD00233975
- Inchi: 1S/C4H5N3/c5-4-1-2-6-7-3-4/h1-3H,(H2,5,6)
- InChI Key: LUCGBEPEAUHERV-UHFFFAOYSA-N
- SMILES: NC1=CN=NC=C1
Computed Properties
- Exact Mass: 95.04830
- Monoisotopic Mass: 95.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 54.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8A^2
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
Experimental Properties
- Color/Form: Pale yellow powder
- Density: 1.216
- Melting Point: 127-133 °C
- Boiling Point: 326.2°C at 760 mmHg
- Flash Point: 177.3℃
- Refractive Index: 1.598
- PSA: 51.80000
- LogP: 0.64000
- Sensitiveness: Sensitive to heat
pyridazin-4-amine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H226-H314
- Warning Statement: P280-P305 + P351 + P338-P310
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:−20°C
pyridazin-4-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
pyridazin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P132827-500mg |
pyridazin-4-amine |
20744-39-2 | 97% | 500mg |
¥56.90 | 2024-06-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P132827-5g |
pyridazin-4-amine |
20744-39-2 | 97% | 5g |
¥379.90 | 2024-06-25 | |
| Fluorochem | 064950-1g |
Pyridazin-4-amine |
20744-39-2 | 97% | 1g |
£34.00 | 2022-03-01 | |
| Fluorochem | 064950-5g |
Pyridazin-4-amine |
20744-39-2 | 97% | 5g |
£121.00 | 2022-03-01 | |
| Fluorochem | 064950-10g |
Pyridazin-4-amine |
20744-39-2 | 97% | 10g |
£215.00 | 2022-03-01 | |
| Fluorochem | 064950-25g |
Pyridazin-4-amine |
20744-39-2 | 97% | 25g |
£428.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023505-5g |
pyridazin-4-amine |
20744-39-2 | 97% | 5g |
¥542 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023505-500mg |
pyridazin-4-amine |
20744-39-2 | 97% | 500mg |
¥719 | 2022-09-30 | |
| Ambeed | A224092-250mg |
Pyridazin-4-amine |
20744-39-2 | 97% | 250mg |
$9.0 | 2024-07-28 | |
| Ambeed | A224092-1g |
Pyridazin-4-amine |
20744-39-2 | 97% | 1g |
$18.0 | 2024-07-28 |
pyridazin-4-amine Suppliers
pyridazin-4-amine Related Literature
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1. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVI. Acid-catalysed hydrogen exchange of some pyridazine derivativesA. R. Katritzky,I. Pojarlieff J. Chem. Soc. B 1968 873
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2. Methylation of aminopyridazinesGordon B. Barlin J. Chem. Soc. Perkin Trans. 1 1976 1424
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Floris Chevallier,Florence Mongin Chem. Soc. Rev. 2008 37 595
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4. 723. The frequencies and intensities of the N–H stretching vibrations in primary aminesS. F. Mason J. Chem. Soc. 1958 3619
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S. F. Mason J. Chem. Soc. 1960 219
Additional information on pyridazin-4-amine
Pyridazin-4-Amine: A Comprehensive Overview
Pyridazin-4-amine, also known by its CAS number 20744-39-2, is a fascinating organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound belongs to the class of aromatic heterocycles, specifically pyridazines, which are six-membered rings containing two nitrogen atoms at positions 1 and 2. The presence of an amino group (-NH₂) at position 4 introduces unique electronic and structural properties, making it a subject of interest for both academic research and industrial applications.
The molecular formula of pyridazin-4-amine is C₅H₅N₃, with a molecular weight of approximately 109.1 g/mol. Its structure consists of a pyridazine ring (a fully unsaturated six-membered ring with two adjacent nitrogen atoms) substituted with an amino group at the fourth position. This substitution pattern influences the compound's reactivity, solubility, and interaction with other molecules. Recent studies have highlighted the potential of pyridazin-4-amine as a building block in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), due to its ability to act as a versatile ligand.
One of the most notable aspects of pyridazin-4-amine is its role in the development of functional materials. Researchers have explored its ability to coordinate with metal ions, forming stable complexes that exhibit interesting magnetic and electronic properties. For instance, a study published in Chemistry: A European Journal demonstrated that pyridazin-4-amine can serve as a ligand in the synthesis of cobalt-based MOFs, which show promise for gas storage and catalytic applications. These findings underscore the importance of pyridazin-4-amine in advancing materials science.
In addition to its role in materials synthesis, pyridazin-4-amine has been investigated for its potential in pharmaceutical applications. The compound's ability to act as a template for the formation of bioactive molecules has been explored in several studies. For example, researchers have utilized pyridazin-4-amine as a precursor for the synthesis of heterocyclic compounds with anti-inflammatory and anticancer properties. These findings suggest that pyridazin-4-amine could play a crucial role in drug discovery and development.
The synthesis of pyridazin-4-amine typically involves multi-step reactions, often starting from simpler precursors such as o-chloroaniline or other aromatic amides. Recent advancements in synthetic chemistry have enabled more efficient routes to this compound, reducing production costs and improving yields. For instance, a study reported in Tetrahedron Letters described a novel method for synthesizing pyridazin
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